Ginkgetin
Overview
Description
Ginkgetin is a natural non-toxic biflavone, first isolated from the leaves of Ginkgo biloba . It has been shown to exhibit anti-cancer, anti-inflammatory, anti-microbial, anti-adipogenic, and neuroprotective activities . It combats cancer progression by arresting cell cycle, inducing apoptosis, stimulating autophagy, and targeting many deregulated signaling pathways .
Synthesis Analysis
Ginkgetin was first synthesized 60 years ago together with isoginkgetin via Ullmann coupling . It can also be synthesized from amentoflavone by demethylation with hexadecyl tributylphosphonium bromide in refluxing hydrogen bromide for 60–72 h .Molecular Structure Analysis
Ginkgetin is a flavonoid dimer, a 7,4′-dimethyl ether derivative of the apigenin dimer amentoflavone . Its molecular structure was first described after it was isolated from the leaves of Ginkgo biloba .Chemical Reactions Analysis
Ginkgetin is a derivative of amentoflavone with two methoxy groups (7,4′-dimethylamentoflavone) . Methylation of flavonoids leads to a change in the pharmacological and biochemical properties of the methylated compound compared to its parent compound .Physical And Chemical Properties Analysis
Ginkgetin has a molecular formula of C32H22O10 and a molecular weight of 566.51 . It is stable if stored as directed and should be protected from light and heat .Scientific Research Applications
Anti-Cancer Properties
Ginkgetin has demonstrated significant anti-cancer activities across various studies. It exerts anti-tumor effects by inducing cell cycle arrest, promoting apoptosis, and inhibiting key signaling pathways such as JAK/STAT and MAPKs involved in cancer progression. Specifically, ginkgetin has shown efficacy in breast cancer by regulating MAPKs pathway, leading to apoptosis and growth inhibition of tumor cells (Cao et al., 2017). Moreover, it has been found to suppress STAT3 activation, inducing apoptosis through the induction of SHP‐1 and PTEN tyrosine phosphatases (Baek et al., 2016).
Neuroprotective Effects
Ginkgetin exhibits strong neuroprotective properties against oxidative stress-promoted cell death and cerebral micro-hemorrhage. It decreases neurological deficits and prevents apoptosis of neurons, offering potential therapeutic benefits against neurodegenerative diseases (Adnan et al., 2020).
Anti-Inflammatory and Anti-Microbial Activities
This compound halts inflammation mediators and acts as an inhibitor of various inflammatory enzymes, making it a candidate for treating inflammatory diseases. Ginkgetin also possesses anti-fungal, anti-viral, anti-bacterial, leishmanicidal, and anti-plasmodial properties, highlighting its versatility as an anti-microbial agent (Adnan et al., 2020).
Cardiovascular Disease and Atherosclerosis
Ginkgetin has been explored for its therapeutic effects on cardiovascular diseases, including atherosclerosis. It ameliorates experimental atherosclerosis in rats by improving lipid profiles and modulating matrix metalloproteinases (MMPs) and the nitric oxide/NO synthase (NOS) system, suggesting a promising avenue for atherosclerosis treatment (Lian et al., 2018).
Anti-Invasion and Metastasis in Cancer
Further solidifying its role in cancer therapy, ginkgetin inhibits invasion and metastasis of tumor cells. For instance, it has been shown to disrupt key pathways involved in the tumorigenesis of endometrial carcinoma, indicating its potential in managing this cancer type (Pan et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5,7-dihydroxy-8-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O10/c1-39-18-10-20(34)30-23(37)13-27(41-28(30)11-18)16-5-8-25(40-2)19(9-16)29-21(35)12-22(36)31-24(38)14-26(42-32(29)31)15-3-6-17(33)7-4-15/h3-14,33-36H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFCFBUSLAEIBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197416 | |
Record name | Ginkgetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ginkgetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ginkgetin | |
CAS RN |
481-46-9 | |
Record name | Ginkgetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=481-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginkgetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ginkgetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GINKGETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5EZW8269 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ginkgetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
350 °C | |
Record name | Ginkgetin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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